molecular formula C26H26N2O7 B1684460 Indotecan CAS No. 915303-09-2

Indotecan

Numéro de catalogue B1684460
Numéro CAS: 915303-09-2
Poids moléculaire: 478.5 g/mol
Clé InChI: FMFIFGLHVOZDEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Indotecan, also known as LMP400, is a potent Topoisomerase I inhibitor . It was discovered by Yves Pommier, M.D., Ph.D., Chief of the Developmental Therapeutics Branch, in 2007 . The U.S. Food and Drug Administration (FDA) granted orphan drug status to Indotecan for use in patients with malignant glioma, a cancer of the brain that begins in glial cells .


Molecular Structure Analysis

Indotecan has a molecular formula of C26H26N2O7 . It is an indenoisoquinoline derivative .


Chemical Reactions Analysis

Indotecan is known to interact with DNA, causing damage and preventing the relaxation of supercoiled DNA . The exact chemical reactions involved in these processes are complex and are the subject of ongoing research .

Applications De Recherche Scientifique

Design and Synthesis of Prodrugs

Indotecan (LMP400) is explored for its potential in the design and synthesis of prodrugs. The discovery of biologically active metabolites of Indotecan has paved the way for the development of ester prodrugs. These prodrugs exhibit potent antiproliferative activities across various human cancer cell lines due to their ability to inhibit Top1 effectively and their cytotoxicity. This approach aims to enhance the therapeutic efficacy and selectivity of cancer treatment (Lv et al., 2016).

Targeting Topoisomerase I

Indotecan, along with other novel Top1 inhibitor chemical scaffolds like LMP776 (indimitecan) and LMP744, are part of therapeutic strategies aimed at improving cancer treatment outcomes. These inhibitors are used to elucidate DNA repair pathways associated with DNA-protein cross-links and replication stress, demonstrating the critical role of Top1 inhibitors in precision medicine and offering insights into new therapeutic strategies (Thomas & Pommier, 2019).

Synergy with PARP Inhibitors

The indenoisoquinoline Top1 inhibitors, including Indotecan, selectively target cancer cells deficient in homologous recombination and those expressing Schlafen 11 (SLFN11), showing synergy with PARP inhibitors like olaparib. This synergy is especially potent in homologous recombination-deficient cells, providing a molecular rationale for clinical trials combining Indotecan with PARP inhibitors in treating HRD cancers expressing SLFN11 (Marzi et al., 2019).

Novel Antitumor Mechanisms

Research on indolizino[6,7-b]indoles, which share a similar structural domain with Indotecan, shows these compounds possess multiple modes of action: DNA cross-linking, topoisomerase I and II inhibition, and cell-cycle arrest. This multifaceted approach indicates the potential for developing compounds with enhanced antitumor activity and provides a foundation for exploring Indotecan's broader applications in cancer therapy (Chaniyara et al., 2013).

Metabolic Insights

Studies on the metabolism of Indotecan and its analogs have identified hydroxylated metabolites, offering insights into the drug's metabolic pathways and the role of hydroxylation in its mechanism of action as a Top1 poison. These findings contribute to understanding the pharmacokinetics and pharmacodynamics of Indotecan and its potential for optimization in cancer treatment (Cinelli et al., 2012).

Safety And Hazards

Indotecan should be handled with care to avoid inhalation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling Indotecan .

Orientations Futures

Indotecan has been granted orphan drug status by the FDA for use in patients with malignant glioma . This designation enables the drug’s developers to receive incentives such as tax credits and provides them exclusive rights for seven years to further the treatment’s potential for that condition . There are ongoing efforts to open a clinical trial to further study the use of Indotecan .

Propriétés

IUPAC Name

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFIFGLHVOZDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238613
Record name Indotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indotecan

CAS RN

915303-09-2
Record name Indotecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indotecan
Reactant of Route 2
Indotecan
Reactant of Route 3
Reactant of Route 3
Indotecan
Reactant of Route 4
Indotecan
Reactant of Route 5
Indotecan
Reactant of Route 6
Indotecan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.